Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: is a synthetic organic compound known for its β-lactamase-inhibiting properties. This compound is part of the penem class of antibiotics and is used primarily for its antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylate involves multiple steps, starting from the appropriate β-lactam precursorThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the triazole moiety or the β-lactam ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as sulfoxides, sulfones, and hydroxylated products. These derivatives often retain the antibacterial activity of the parent compound .
Scientific Research Applications
Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves the inhibition of β-lactamase enzymes. These enzymes are responsible for the hydrolysis of β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, the compound restores the activity of β-lactam antibiotics against resistant bacteria . The molecular targets include the active site of β-lactamase enzymes, where the compound forms a stable complex, preventing the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
Similar Compounds
Cefepime: Another β-lactam antibiotic with a broader spectrum of activity.
Imipenem: A carbapenem antibiotic known for its stability against β-lactamase enzymes.
Meropenem: Similar to Imipenem but with a slightly different spectrum of activity.
Uniqueness
Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is unique due to its specific β-lactamase-inhibiting properties, which make it particularly effective against β-lactamase-producing bacteria. Its structure allows it to form a stable complex with the enzyme, providing a robust mechanism of action .
Properties
IUPAC Name |
sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJBLZMKGVWHQP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N4NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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